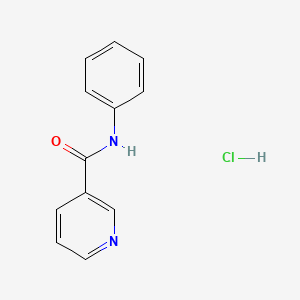

N-Phenylnicotinamide Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-phenylpyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-9H,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFVWDGIESXVGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632663 | |

| Record name | N-Phenylpyridine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69135-90-6 | |

| Record name | N-Phenylpyridine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Nicotinamide Derivatives Research

N-Phenylnicotinamide Hydrochloride belongs to the broad class of nicotinamide (B372718) derivatives, which are compounds structurally related to nicotinamide. This class of molecules has long been a fertile ground for chemical exploration due to the vital role of the nicotinamide moiety in fundamental biological processes. Nicotinamide is a precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+), a key player in cellular metabolism, redox reactions, and DNA repair.

Research into nicotinamide derivatives has traditionally focused on their potential to modulate the activity of NAD+-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are implicated in a wide range of cellular functions and disease states. The derivatization of the nicotinamide core, as seen in this compound, allows for the fine-tuning of its chemical properties, such as solubility, stability, and, most importantly, its interaction with biological targets. The addition of a phenyl group to the nicotinamide structure, for instance, can influence its lipophilicity and potential for specific binding interactions within protein pockets.

Studies on various N-phenylnicotinamide derivatives have revealed a diverse range of biological activities, including antifungal and antibacterial properties. For example, research has shown that derivatives with electron-withdrawing groups on the phenyl ring can exhibit significant antibacterial activity. nih.gov This highlights a key strategy in the field: the systematic modification of the phenyl ring and other parts of the nicotinamide scaffold to explore and optimize biological effects. This broader research context provides the foundation for investigating the specific properties and potential applications of this compound.

Significance in Contemporary Medicinal Chemistry and Chemical Biology Investigations

Elucidation of Conventional Synthetic Pathways

Conventional synthetic routes to this compound primarily rely on the formation of an amide bond between a nicotinic acid precursor and an aniline (B41778) derivative.

Amidation Reactions for Nicotinamide (B372718) Scaffold Construction

The construction of the core nicotinamide scaffold is classically achieved through amidation reactions. This involves the activation of the carboxylic acid group of nicotinic acid to facilitate nucleophilic attack by aniline. A common approach is the conversion of nicotinic acid to nicotinoyl chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with aniline to form the N-phenylnicotinamide.

Another widely employed method involves the use of coupling agents to promote the direct amidation of nicotinic acid with aniline. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an activator like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently utilized. mdpi.com These reagents facilitate the formation of an active ester intermediate from nicotinic acid, which then readily reacts with aniline to yield the desired amide. The subsequent treatment with hydrochloric acid affords the hydrochloride salt.

| Reagent System | Description |

| Thionyl Chloride (SOCl₂) | Converts nicotinic acid to the more reactive nicotinoyl chloride. |

| Oxalyl Chloride ((COCl)₂) | An alternative reagent for the formation of nicotinoyl chloride. |

| DCC | A carbodiimide (B86325) coupling agent that promotes amide bond formation. |

| EDCI/HOBt | A water-soluble carbodiimide and activator combination for efficient amidation. mdpi.com |

One-Step Synthetic Protocols for Direct Compound Formation

Efforts to streamline the synthesis have led to the development of one-step protocols for the direct formation of N-phenylnicotinamide. These methods often involve heating a mixture of nicotinic acid and aniline in the presence of a suitable catalyst or dehydrating agent. While conceptually simpler, these methods may require more forcing conditions and can sometimes lead to lower yields or the formation of byproducts, necessitating careful purification.

Exploration of Advanced and Mechanistic Synthesis Strategies

Modern synthetic chemistry offers more sophisticated tools for the construction of N-phenylnicotinamide and its complex analogs, enabling greater control over selectivity and the introduction of diverse functionalities.

Palladium-Catalyzed C-H Functionalization for Pyridine (B92270) Ring Arylation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds. In the context of N-phenylnicotinamide, palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct arylation of the pyridine ring. nih.gov This approach avoids the pre-functionalization of the pyridine ring that is often required in traditional cross-coupling reactions like the Suzuki or Stille couplings.

In a typical reaction, a pyridine derivative can be directly coupled with an aryl halide or another arylating agent in the presence of a palladium catalyst and a suitable ligand. The amide group in a nicotinamide derivative can act as a directing group, guiding the arylation to a specific C-H bond on the pyridine ring, often at the C2 or C4 position. nih.gov This method provides a convergent and atom-economical route to substituted N-phenylnicotinamides.

Chemo- and Regioselective Synthesis of Complex N-Phenylnicotinamide Architectures

The synthesis of complex N-phenylnicotinamide architectures with specific substitution patterns requires a high degree of chemo- and regioselectivity. Advanced synthetic strategies often employ directing groups to control the position of incoming substituents. The amide nitrogen of the nicotinamide can itself serve as a directing group, influencing the reactivity of the pyridine ring.

Furthermore, by carefully choosing the starting materials and reaction conditions, it is possible to selectively functionalize either the pyridine ring or the phenyl ring. For instance, electrophilic aromatic substitution on the aniline ring can be performed prior to the amidation reaction to introduce substituents on the phenyl group. Conversely, nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions can be employed to modify the pyridine ring of a pre-formed N-phenylnicotinamide.

Derivatization Strategies and Analog Synthesis

The derivatization of this compound is a key strategy for exploring the structure-activity relationships of this class of compounds. Analogs can be synthesized by modifying either the nicotinamide core or the N-phenyl substituent. mdpi.comrsc.org

Substituents can be introduced onto the phenyl ring of aniline before the amidation step, leading to a wide array of N-(substituted-phenyl)nicotinamides. mdpi.comnih.gov Similarly, various substituted nicotinic acids can be used as starting materials to introduce functionality onto the pyridine ring. mdpi.com

Post-synthetic modification of the N-phenylnicotinamide scaffold is also a viable approach. For example, electrophilic substitution reactions can introduce functional groups onto the electron-rich phenyl ring. The pyridine nitrogen can also be targeted for reactions such as N-oxidation. These derivatization strategies allow for the systematic exploration of the chemical space around the N-phenylnicotinamide core, facilitating the development of new compounds with tailored properties. nih.gov

| Starting Material | Modification | Resulting Analog |

| Substituted Anilines | Amidation with Nicotinic Acid | N-(Substituted-phenyl)nicotinamides nih.gov |

| Substituted Nicotinic Acids | Amidation with Aniline | Substituted N-Phenylnicotinamides mdpi.com |

| N-Phenylnicotinamide | Electrophilic Aromatic Substitution | Ring-substituted N-Phenylnicotinamides |

| N-Phenylnicotinamide | N-Oxidation | N-Phenylnicotinamide-N'-oxide |

Structural Modification Approaches for Novel Analog Generation

The generation of novel analogs from a lead compound is a cornerstone of medicinal chemistry and materials science. In the case of this compound, structural modifications are pursued to explore and optimize its biological activities. A key strategy involves the modification of the nicotinamide core, a scaffold found in the natural product niacin (vitamin B3). nih.gov

One prominent approach is the introduction of various substituents onto the pyridine and phenyl rings. This allows for a systematic investigation of the structure-activity relationships (SAR). For instance, researchers have synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. nih.gov This was achieved by reacting 2-chloronicotinoyl chloride with different (S)-2-aminopropan-1-ol derivatives to introduce a flexible, chiral chain. nih.gov The resulting intermediates can then be further modified. nih.gov The synthesis process involves the initial creation of an acyl chloride, typically using an excess of a reagent like thionyl chloride (SOCl2), which also serves as the solvent. nih.gov This is followed by the slow addition of the diluted acyl chloride to a solution of the desired amine, such as (S)-2-aminopropan-1-ol, to form the amide bond. nih.gov

Another avenue for structural modification is through multi-component reactions. These reactions offer an efficient means to generate a diverse range of nicotinamide derivatives in a single step. By combining different starting materials, such as aromatic aldehydes, ammonium (B1175870) acetate, and various ketones, a wide array of substituted nicotinamides can be produced. researchgate.net This approach is advantageous due to its high yields, mild reaction conditions, and the ability to create complex molecules with a broad substrate scope. researchgate.net

The modification of natural products and the "active substructure splicing" method also provide a basis for generating novel analogs. mdpi.com This involves combining the nicotinamide scaffold with other biologically active heterocyclic systems, such as thiophene (B33073). mdpi.com This hybridization aims to create new chemical entities with potentially enhanced or novel biological profiles.

Interactive Table: Examples of N-Phenylnicotinamide Analogs and their Synthetic Origin

| Compound Name | Core Modification | Synthetic Approach |

| (S)-2-(2-chloronicotinamido)propyl benzoates | Introduction of a chiral chain | Acylation of (S)-2-aminopropan-1-ol with 2-chloronicotinoyl chloride nih.gov |

| N-(arylmethoxy)-2-chloronicotinamides | Arylmethoxy group at the amide nitrogen | Derived from nicotinic acid nih.gov |

| N-(thiophen-2-yl) nicotinamide derivatives | Splicing with a thiophene moiety | Active substructure splicing method mdpi.com |

Synthesis of Halogenated and Substituted Phenylnicotinamide Derivatives

The introduction of halogen atoms and other substituents onto the phenyl and nicotinamide rings of N-phenylnicotinamide is a critical strategy for modulating its physicochemical properties and biological activity. Palladium-catalyzed cross-coupling reactions are powerful tools for achieving these transformations with high selectivity. nih.govnih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prime example of a method used to form the N-aryl bond in N-phenylnicotinamide and its derivatives. This reaction allows for the coupling of an amine with an aryl halide or triflate. nih.gov A significant challenge in the N-arylation of unsymmetrical imidazoles, a related class of nitrogen heterocycles, is controlling the regioselectivity. nih.govmit.edu Researchers have developed palladium-based catalytic systems that exhibit complete N1-selectivity, which is crucial for the synthesis of specific isomers. nih.govmit.edu These systems often involve the use of a preactivated solution of a palladium source, such as Pd2(dba)3, and a suitable ligand. nih.govmit.edu This preactivation is necessary because heterocycles like imidazole (B134444) can inhibit the formation of the active Pd(0)-ligand complex. nih.govmit.edu

The synthesis of halogenated derivatives often starts with a halogenated nicotinic acid precursor. For example, 2-chloronicotinic acid is a common starting material for introducing a chlorine atom at the 2-position of the pyridine ring. nih.gov Further substitutions on the phenyl ring can be achieved by using appropriately substituted anilines in the amide bond formation step.

The synthesis of substituted pyrimidine (B1678525) derivatives, which share structural similarities with the nicotinamide core, also provides insights into relevant synthetic methodologies. nih.gov These syntheses often involve the construction of the pyrimidine ring followed by the introduction of various substituents, including sulfamide (B24259) groups, through a series of chemical transformations. nih.gov

Interactive Table: Key Reagents in the Synthesis of Halogenated and Substituted Derivatives

| Reagent | Role in Synthesis |

| Palladium (Pd) catalysts | Catalyze N-aryl bond formation nih.govnih.gov |

| Aryl halides/triflates | Source of the substituted phenyl group nih.gov |

| 2-Chloronicotinic acid | Precursor for 2-chloro-nicotinamide derivatives nih.gov |

| Substituted anilines | Introduce substituents on the phenyl ring |

Preparation of N-Phenylnicotinamide Analogs via Coupling Reactions

Coupling reactions are fundamental to the synthesis of N-phenylnicotinamide and its analogs, enabling the formation of the key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds that define their structure. As previously mentioned, palladium-catalyzed amination reactions are central to constructing the N-phenyl amide linkage. nih.govnih.gov

The development of efficient and regioselective palladium-catalyzed methods for the N-arylation of nitrogen-containing heterocycles has been a significant area of research. nih.govnih.gov These methods provide a direct route to N-aryl compounds, including N-phenylnicotinamide derivatives. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Beyond the formation of the amide bond, coupling reactions can also be employed to introduce further structural diversity. For instance, Suzuki and Stille couplings, which are also palladium-catalyzed, can be used to form new C-C bonds, allowing for the attachment of various aryl or alkyl groups to the pyridine or phenyl rings.

The synthesis of N-(thiophen-2-yl) nicotinamide derivatives illustrates the use of coupling chemistry to link different heterocyclic systems. mdpi.com This involves the formation of an amide bond between a nicotinoyl moiety and an aminothiophene. The starting materials for these syntheses can themselves be prepared through a series of reactions, highlighting the multi-step nature of creating complex organic molecules. mdpi.com

Furthermore, palladium catalysis is not limited to C-N and C-C bond formation. It is also instrumental in the synthesis of various N-heterocyclic compounds through cycloaddition reactions, which can be a pathway to novel ring systems fused to or associated with the nicotinamide structure. researchgate.net The versatility of palladium catalysis in N-alkylation reactions further expands the toolkit for modifying the N-phenylnicotinamide scaffold. chemrxiv.org

Structure Activity Relationship Sar Studies of N Phenylnicotinamide Hydrochloride and Its Derivatives

Principles of Molecular Design and Pharmacophore Identification

The design of novel N-phenylnicotinamide analogs is a process guided by the principles of rational drug design, which leverages knowledge of the biological target and existing active molecules. unimi.itmdpi.com This approach aims to optimize the interaction of a molecule with its target, thereby enhancing its therapeutic effect.

Rational Design of N-Phenylnicotinamide Analogs based on Bioactive Scaffolds

The rational design of N-phenylnicotinamide analogs often begins with the identification of a bioactive scaffold, which is a core molecular structure known to exhibit a particular biological activity. nih.gov The nicotinamide (B372718) moiety itself is a crucial starting point, as it is a recognized pharmacophore in numerous biological processes and a component of the essential vitamin B3. mdpi.com This scaffold is known to be a key feature for inhibitors of various enzymes, including VEGFR-2. mdpi.comnih.gov

Researchers often employ a strategy of molecular hybridization, where the N-phenylnicotinamide scaffold is combined with other known bioactive pharmacophores. researchgate.net For instance, in the development of potential anticancer agents, the nicotinamide scaffold might be linked to structures known to interact with specific cancer-related targets. nih.gov This can involve modifying the phenyl ring or the nicotinamide core with various substituents to explore new chemical space and improve biological activity. nih.gov The design process is also heavily influenced by computational methods, which can predict how newly designed molecules will interact with their biological targets. semanticscholar.org

Determination of Essential Pharmacophore Groups for Biological Efficacy

A pharmacophore is an abstract concept that describes the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. unina.it For N-phenylnicotinamide derivatives, identifying these key features is a critical step in understanding their mechanism of action and in designing more potent analogs.

For a variety of targets, the pharmacophore of N-phenylnicotinamide derivatives often includes:

A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine (B92270) ring of the nicotinamide scaffold is frequently identified as a critical hydrogen bond acceptor, capable of interacting with key amino acid residues in the active site of a target protein, such as Cys919 in VEGFR-2. mdpi.com

A Hydrophobic Region: The phenyl group of N-phenylnicotinamide typically serves as a hydrophobic moiety that can fit into a lipophilic pocket of the target protein. mdpi.com

Hydrogen Bonding Moieties: The amide linkage (-CONH-) between the nicotinamide and the phenyl ring is also a key pharmacophoric element, capable of forming hydrogen bonds with the target. semanticscholar.org The introduction of other hydrogen-bonding groups, such as a hydrazone moiety, has been shown to be a significant contributor to binding with certain targets like VEGFR-2. mdpi.com

Computational techniques like molecular docking and 3D-pharmacophore modeling are instrumental in identifying these essential features by simulating the interaction between the ligand and its target. unina.itnih.gov These models help to create a hypothesis about which parts of the molecule are most important for its biological effect.

Quantitative and Qualitative Analysis of Structure-Activity Correlations

The systematic study of how changes in a molecule's structure affect its biological activity is known as Structure-Activity Relationship (SAR) analysis. This can be both a qualitative and quantitative endeavor.

Influence of Substituent Nature and Position on Biological Activity

The type and placement of chemical groups (substituents) on the N-phenylnicotinamide scaffold have a profound impact on the compound's biological activity. mdpi.com SAR studies involve synthesizing a series of derivatives with systematic variations in these substituents and then evaluating their biological effects.

For example, in the context of antifungal agents, modifying the N-phenylnicotinamide structure with different substituents on the thiophene (B33073) ring led to the discovery of compounds with significantly enhanced fungicidal activity. mdpi.com Specifically, the presence of certain chlorine and other groups on the thiophene ring of N-(thiophen-2-yl) nicotinamide derivatives resulted in compounds with much higher potency against certain fungi than existing commercial fungicides. mdpi.com

In the development of potential anticancer agents targeting VEGFR-2, the nature of the substituent on the terminal phenyl ring was found to be critical. nih.gov For instance, a derivative with a 1,2,3-trimethoxybenzene (B147658) moiety showed higher activity than one with a nitrobenzene (B124822) moiety. nih.gov Similarly, a derivative with a chlorobenzene (B131634) moiety was more active than one with an N-phenylacetamide moiety. nih.gov These findings highlight the importance of the electronic and steric properties of the substituents.

The table below illustrates the impact of different substituents on the biological activity of N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (CDM).

Stereochemical Effects on Molecular Recognition and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in biological activity. Different stereoisomers (enantiomers or diastereomers) of a molecule can have vastly different affinities for their biological targets due to the chiral nature of proteins and other biomolecules.

While specific studies on the stereochemistry of N-phenylnicotinamide hydrochloride itself are not prevalent in the provided search results, the principles are broadly applicable. For related heterocyclic compounds, it has been shown that the transformation of a chiral precursor can proceed with high enantiospecificity, meaning the stereochemical information is retained in the final product. researchgate.net Conversely, some reactions can lead to racemization, where a mixture of stereoisomers is formed. researchgate.net The stereospecific formation of a particular isomer can be crucial for its biological efficacy, as one isomer may fit into a receptor's binding site much more effectively than another.

Correlation between Molecular Features and Target Specificity

For example, in the design of inhibitors for nicotinamide N-methyltransferase (NNMT), screening of various N-methylated heterocyclic scaffolds revealed that quinolinium-based structures were particularly promising. nih.gov Molecular docking studies showed that these analogs selectively bind to the nicotinamide-binding site of NNMT, and their binding affinity correlated well with their inhibitory activity. nih.gov

Development and Optimization of Research Lead Compounds

The process of drug discovery and development transforms a promising, or "lead," compound into a viable drug candidate through meticulous optimization. biobide.com A lead compound is one that has shown potential therapeutic effects on a biological target during initial screenings. biobide.com However, these initial leads often require structural modifications to enhance their efficacy, selectivity, and pharmacokinetic properties. biobide.comnih.gov The goal of lead optimization is to refine the chemical structure of these compounds to improve their drug-like characteristics, such as potency and metabolic stability, while minimizing potential toxicity. biobide.comnih.gov This involves systematically altering functional groups or the molecular backbone to understand how each change affects the compound's interaction with its biological target, a process that defines the structure-activity relationship (SAR). youtube.com

Research involving N-Phenylnicotinamide and its analogs has led to the development and optimization of several lead compounds for various therapeutic and agricultural applications. These efforts focus on synthesizing new derivatives and evaluating how structural changes influence their biological activity.

Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives

In the search for new fungicides, researchers have designed and synthesized a series of N-(thiophen-2-yl) nicotinamide derivatives by combining the structural features of nicotinic acid and thiophene. mdpi.com The biological activity of these new compounds was tested against several plant pathogens, including cucumber downy mildew (CDM). mdpi.com The results indicated that several derivatives displayed significant fungicidal activity. mdpi.com

Notably, compounds designated as 4a and 4f exhibited excellent fungicidal effects, proving more potent than the commercial fungicides diflumetorim (B165605) and flumorph (B1672888) in greenhouse assays. mdpi.com Field trials further demonstrated that a 10% EC formulation of compound 4f provided superior control of CDM compared to flumorph and mancozeb. mdpi.com These findings identify N-(thiophen-2-yl) nicotinamide derivatives as important lead compounds for further structural optimization in the development of new fungicides. mdpi.com

Fungicidal Activity against Cucumber Downy Mildew (CDM)

| Compound | EC₅₀ (mg/L) |

|---|---|

| Compound 4a | 4.69 |

| Compound 4f | 1.96 |

| Diflumetorim (Control) | 21.44 |

Data sourced from in vivo bioassays conducted in a greenhouse setting. mdpi.com

Antibacterial and Antifungal Derivatives

A study focused on the synthesis of N-phenyl nicotinamide derivatives using dicyclohexylcarbodiimide (B1669883) (DCC) as a promoter also explored their potential as antimicrobial agents. wisdomlib.org The synthesized compounds were evaluated for their ability to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus flavus. wisdomlib.org The research revealed that several of the derivatives possessed potent antibacterial and antifungal properties. wisdomlib.org A key finding from the structure-activity relationship analysis was that derivatives containing electron-withdrawing groups demonstrated superior antibacterial activity compared to those with electron-donating groups. wisdomlib.org This provides a clear direction for the future design of more effective antimicrobial agents based on the N-phenyl nicotinamide scaffold. wisdomlib.org

Optimization of Enzyme Inhibitors

N-Phenylnicotinamide is a derivative of nicotinamide, a molecule central to cellular metabolism and a substrate for enzymes like Nicotinamide N-methyltransferase (NNMT). smolecule.comnih.gov Elevated NNMT activity is linked to several metabolic diseases, making it a target for inhibitor development. nih.gov Research in this area has led to the identification and optimization of potent NNMT inhibitors. nih.gov

A screening of various N-methylated analogues, including pyridinium, benzimidazolium, and quinolinium compounds, identified the quinolinium scaffold as a particularly promising starting point for inhibitors, with some showing activity in the low micromolar range (IC₅₀ ~ 1 μM). nih.gov Computer-based docking simulations of these inhibitors within the nicotinamide-binding site of NNMT helped to elucidate the essential chemical features driving the protein-ligand interactions and inhibitory activity. nih.gov This detailed SAR understanding is crucial for guiding the future design of drug-like inhibitors to treat diseases associated with abnormal NNMT function. nih.gov

Similarly, lead optimization has been applied to develop inhibitors for other enzymes, such as the c-Met kinase, which is implicated in cancer. nih.gov The development of novel N-phenylpyrimidin-2-amine derivatives led to compounds with significant inhibitory activity. nih.gov The lead compound, 34a , demonstrated outstanding c-Met inhibition (IC₅₀: 15.0 nM) and potent antiproliferative effects in several cancer cell lines. nih.gov Furthermore, compound 34a was found to have favorable pharmacokinetic properties in mice, highlighting a successful optimization effort that balanced potency with an acceptable preclinical profile. nih.gov

Inhibitory and Antiproliferative Activity of c-Met Inhibitor 34a

| Assay | IC₅₀ |

|---|---|

| c-Met Kinase Inhibition | 15.0 nM |

| PC-3 (Prostate Cancer) Cell Proliferation | 0.53 µM |

| Panc-1 (Pancreatic Cancer) Cell Proliferation | 1.37 µM |

| HepG2 (Liver Cancer) Cell Proliferation | 0.61 µM |

| HCT116 (Colon Cancer) Cell Proliferation | 0.82 µM |

Data sourced from in vitro kinase and cell-based assays. nih.gov

Mechanistic Investigations of N Phenylnicotinamide Hydrochloride S Biological Activities in Vitro and Preclinical Models

Research into Anticancer and Antiproliferative Mechanisms

The therapeutic potential of N-phenylnicotinamide hydrochloride and its derivatives has been a subject of significant scientific inquiry, particularly concerning their anticancer and antiproliferative properties. Researchers have delved into the molecular mechanisms through which these compounds exert their effects on malignant cells, revealing a multi-faceted approach that includes inducing programmed cell death, disrupting the cell cycle, and modulating key oncogenic pathways.

The cytotoxic effects of N-phenylnicotinamide derivatives have been evaluated in various cancer cell lines. For instance, a series of N-phenyl nicotinamides were identified as potent inducers of apoptosis through a cell- and caspase-based high-throughput screening assay. nih.gov One of the lead compounds, 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, demonstrated a growth inhibition fifty (GI50) value of 0.21 μM in T47D breast cancer cells. nih.gov

In studies involving P388 murine lymphocytic leukemia cells, certain N-substituted-6-methoxynaphthalene-2-carboxamides, which share structural similarities with N-phenylnicotinamides, were evaluated for their cytotoxic activity. researchgate.net While some of these compounds were non-toxic at lower concentrations, they exhibited slight to moderate toxicity at higher doses (40 and 80 μg/ml). researchgate.net Another study highlighted a benzotriazole (B28993) derivative that inhibited the growth of P388 cells by 29.9% at a concentration of 80 µg/mL, outperforming the standard drug Verapamil. researchgate.net

Furthermore, novel bisantrene (B1209513) analogs were tested for cytotoxicity against human tumor cell lines and P388 leukemia cells. nih.gov Two of these analogs, R6 and R26, showed significant cytotoxicity against 11 human tumor cell lines. nih.gov Notably, R26 displayed similar potency to mitoxantrone (B413) in vitro and was not cross-resistant in mitoxantrone-resistant colon or doxorubicin-resistant myeloma cell lines. nih.gov

Interactive Table: In Vitro Cytotoxicity of N-Phenylnicotinamide Analogs and Related Compounds

| Compound/Analog | Cell Line | Activity | Concentration | Source |

| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D Breast Cancer | GI50 = 0.21 μM | 0.21 μM | nih.gov |

| Benzotriazole derivative | P388 Murine Leukemia | 29.9% growth inhibition | 80 µg/mL | researchgate.net |

| R26 (Bisantrene analog) | Human Tumor Cell Lines | Significant cytotoxicity | Not specified | nih.gov |

A key mechanism of action for N-phenylnicotinamide derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that these compounds can trigger apoptosis through caspase-dependent pathways. nih.gov For example, a series of N-phenyl nicotinamides were identified as potent inducers of apoptosis in T47D breast cancer cells, with one compound achieving an EC50 of 0.082 μM in a caspase activation assay. nih.gov This indicates a strong ability to activate the cellular machinery responsible for apoptosis.

The process of apoptosis induction by these compounds is often linked to the inhibition of key survival proteins. For instance, some nicotinamide (B372718) derivatives have been shown to decrease the level of Bcl-2, an anti-apoptotic protein. nih.gov Furthermore, the induction of apoptosis can be confirmed by observing an increase in the sub-G1 phase DNA content in cell cycle analysis, which is a hallmark of apoptotic cells. nih.gov Nicotine, a related compound, has been found to inhibit apoptosis induced by chemotherapeutic drugs by up-regulating anti-apoptotic proteins like XIAP and survivin, highlighting the importance of this pathway in cell survival. nih.gov

N-phenylnicotinamide and its analogs have been shown to inhibit cancer cell growth by causing disruptions in the cell cycle. nih.govnih.gov Specifically, compounds like N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide and its more potent analogue, 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, have been found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from dividing and proliferating, ultimately leading to apoptosis. nih.gov

Similarly, other related compounds have demonstrated the ability to induce cell cycle arrest at different phases. For example, some naphthalimide-NHC analogues cause a G1 phase arrest in HCT116 colorectal cancer cells. researchgate.net The synthetic retinoid fenretinide (B1684555) [N-(4-hydroxyphenyl)retinamide], has also been shown to inhibit the growth of a broad panel of lung cancer cell lines, with IC50 values ranging from 3.3-8.5 microM. nih.gov This growth inhibition is a direct consequence of the compound's ability to interfere with the normal progression of the cell cycle. nih.govnih.gov

Interactive Table: Cell Cycle Arrest Induced by N-Phenylnicotinamide Analogs and Related Compounds

| Compound/Analog | Cell Line | Cell Cycle Phase of Arrest | Source |

| N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D Breast Cancer | G2/M | nih.gov |

| 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D Breast Cancer | G2/M | nih.gov |

| Naphthalimide-NHC analogues | HCT116 Colorectal Cancer | G1 | researchgate.net |

The anticancer activity of N-phenylnicotinamide derivatives is also attributed to their ability to modulate the function of key enzymes and receptors that are crucial for cancer cell survival and proliferation.

PDEδ (Phosphodiesterase delta): PDEδ is a protein that binds to and transports KRAS, an important signaling protein that is frequently mutated in cancer. Inhibition of the KRAS-PDEδ interaction has emerged as a promising strategy for treating KRAS-mutant cancers. nih.govscilit.com By blocking this interaction, inhibitors can disrupt the proper localization and signaling of oncogenic KRAS, leading to suppressed proliferation and induced apoptosis in cancer cells. scilit.comnih.gov

NAMPT (Nicotinamide Phosphoribosyltransferase): NAMPT is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and energy production. nih.gov Cancer cells often have a high demand for NAD+ and are therefore sensitive to NAMPT inhibition. nih.govmdpi.com Inhibitors of NAMPT, such as FK866, can deplete NAD+ levels, leading to an energy crisis and subsequent inhibition of cancer cell growth and proliferation. nih.govnih.gov

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.govdovepress.com Inhibiting VEGFR-2 is a well-established anti-angiogenic strategy in cancer therapy. nih.govresearchgate.nettaylorandfrancis.com Several nicotinamide-based derivatives have been designed and shown to be potent inhibitors of VEGFR-2, thereby exhibiting antiproliferative effects. nih.govnih.gov

The biological effects of N-phenylnicotinamide and its analogs are mediated through their influence on various intracellular signaling cascades that regulate cell growth, survival, and apoptosis.

RhoGDI (Rho GDP Dissociation Inhibitor): RhoGDI proteins are crucial regulators of Rho GTPases, which are a family of small signaling molecules involved in a multitude of cellular processes, including cell proliferation and migration. nih.govqiagen.com RhoGDIs typically keep Rho GTPases in an inactive state. qiagen.comnih.gov Dysregulation of RhoGDI expression has been linked to cancer progression, suggesting that targeting this signaling axis could be a valid therapeutic approach. nih.gov

ERK (Extracellular signal-Regulated Kinase) and AKT Phosphorylation: The ERK and AKT signaling pathways are central to cell survival and proliferation. The phosphorylation status of ERK and AKT often dictates the cellular response to various stimuli. nih.gov Studies have shown that inhibition of the HER2/PI3K/AKT pathway can lead to a feedback activation of the ERK pathway. nih.gov Conversely, NAMPT inhibition has been observed to decrease the phosphorylation of ERK1/2 in multiple cancer models. nih.gov This interplay between signaling pathways highlights the complex cellular responses to targeted therapies and underscores the importance of understanding these cascades to develop more effective anticancer strategies.

Research into Antifungal Mechanisms

While the primary focus of research on this compound has been its anticancer properties, some related amide compounds have been investigated for their antifungal activity. The mechanisms by which these compounds inhibit fungal growth often involve targeting essential cellular components and processes.

One study investigated the antifungal activity of 2-chloro-N-phenylacetamide against strains of Aspergillus flavus. nih.gov The compound exhibited a minimum inhibitory concentration (MIC) ranging from 16 to 256 μg/mL and a minimum fungicidal concentration (MFC) between 32 and 512 μg/mL. nih.gov The proposed mechanism of action involves binding to ergosterol (B1671047), a vital component of the fungal cell membrane, thereby disrupting membrane integrity. nih.gov This is a common mechanism for several classes of antifungal drugs, including polyenes and azoles, which also target ergosterol or its synthesis. nih.gov Additionally, the study suggested a possible inhibition of DNA synthesis through the inhibition of thymidylate synthase. nih.gov

**Interactive Table: Antifungal Activity of 2-chloro-N-phenylacetamide against *Aspergillus flavus***

| Parameter | Concentration Range | Source |

| Minimum Inhibitory Concentration (MIC) | 16 - 256 μg/mL | nih.gov |

| Minimum Fungicidal Concentration (MFC) | 32 - 512 μg/mL | nih.gov |

Assessment of In Vitro and In Vivo Antifungal Efficacy

This compound and its derivatives have demonstrated notable antifungal properties in various studies. In vitro assessments have shown that these compounds are effective against a range of pathogenic fungi. For instance, certain nicotinamide derivatives have been synthesized and evaluated for their ability to inhibit the mycelial growth of phytopathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov One particular derivative, 3a-17, exhibited significant in vitro antifungal activity against both R. solani and S. sclerotiorum, with IC50 values of 15.8 and 20.3 μM, respectively. nih.gov These values are comparable to those of established fungicides. nih.gov

Furthermore, the in vivo efficacy of these compounds has been demonstrated. The derivative 3a-17 was shown to effectively suppress the development of disease caused by S. sclerotiorum in infected cole. nih.gov Another study highlighted a novel N-phenylpropiolamide derivative, compound 13, which completely inhibited Physalospora piricola infection on apples at a concentration of 200 μg/mL over a seven-day period. nih.gov This compound also showed a high degree of safety for plant seed germination and seedling growth at concentrations up to 100 μg/mL. nih.gov The broad-spectrum antifungal activity of these compounds against various phytopathogenic fungi underscores their potential for development as new fungicides for plant protection. nih.gov

The antifungal activity of related compounds has also been explored against dermatophytes, a group of fungi that infect keratinized tissues. nih.gov Studies have shown that arylpropanoids and related compounds exhibit a broad spectrum of activity against Microsporum canis, Microsporum gypseum, Trichophyton mentagrophytes, Trichophyton rubrum, and Epidermophyton floccosum. nih.gov This highlights the potential for developing new topical antifungal drugs for treating dermatomycoses. nih.gov

Identification and Characterization of Fungal Enzyme Inhibition (e.g., Succinate (B1194679) Dehydrogenase)

A key mechanism behind the antifungal activity of N-phenylnicotinamide derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain and tricarboxylic acid cycle. nih.govnih.gov Inhibition of this enzyme disrupts the fungus's energy production, leading to its death. Several studies have designed and synthesized nicotinamide derivatives as potential SDH inhibitors. nih.govnih.gov

One study found that a series of novel nicotinamide derivatives bearing a diarylamine-modified scaffold exhibited inhibitory activity against SDH. nih.gov Specifically, compound 4b showed an IC50 of 3.18 µM, which is comparable to the commercial fungicide boscalid. nih.gov Another compound, 4f, demonstrated both strong fungicidal and SDH enzymatic inhibitory activities. nih.gov Molecular docking studies have further elucidated the interaction between these inhibitors and the SDH enzyme, suggesting that they bind to the substrate cavity and entrance cavity of SDH. nih.gov

Similarly, another group of researchers synthesized thirty-eight nicotinamide derivatives and tested their inhibitory activities against two fungal SDHs. nih.gov The results of these enzymatic inhibition assays correlated well with the in vitro antifungal activity data. nih.gov The most potent compound, 3a-17, was found to bind to specific amino acid residues in the SDH homology model, providing a probable mechanism of action. nih.gov

Furthermore, a novel class of compounds, N-phenylpropiolamides, has been identified as a new scaffold for SDH inhibitors. nih.gov Compound 13 from this series was found to be an SDH inhibitor with an IC50 value of 0.55 μg/mL, comparable to boscalid. nih.gov Molecular docking revealed that this compound binds effectively to the ubiquinone-binding region of SDH. nih.gov Other research has also shown that N-phenyl, N-aryl, and N-phenylalkyl maleimides can inhibit (1,3)beta-D-glucan and chitin (B13524) synthases, which are vital for fungal cell wall synthesis. nih.gov

Research into Anti-Inflammatory Mechanisms

In Vitro Evaluation of Inflammatory Factor Modulation (e.g., NO inhibition)

Nicotinamide and its derivatives have been investigated for their ability to modulate inflammatory factors, including the inhibition of nitric oxide (NO) production. researchgate.netmdpi.com In vitro studies using macrophage cell lines, such as RAW 264.7, have been instrumental in this evaluation. One study synthesized a series of 2-hydroxy-N-(alkylphenyl)nicotinamides and found that they could suppress NO production in LPS-elicited RAW 264.7 cells. researchgate.net

Research on other compounds has also demonstrated dose-dependent downregulation of NO production. mdpi.com For instance, auranamide and patriscabratine (B1234346) were shown to reduce NO production in LPS-stimulated RAW 264.7 cells, with IC50 values of 1.22 ± 0.95 μM and 1.85 ± 0.93 μM, respectively. mdpi.com This inhibition of NO, a key inflammatory mediator, is a significant indicator of the anti-inflammatory potential of these compounds. mdpi.comnih.gov

Mechanistic Studies of Anti-inflammatory Pathways

The anti-inflammatory effects of nicotinamide derivatives are mediated through the modulation of key signaling pathways. A primary mechanism involves the inhibition of the transcription factor NF-κB, which plays a central role in regulating the expression of pro-inflammatory genes. nih.govnih.gov Studies have shown that nicotinamides can inhibit the production of tumor necrosis factor-alpha (TNF-α) by suppressing NF-κB activation. nih.gov This, in turn, can prevent inflammatory responses like lung edema. nih.gov

Further research has indicated that nicotinamide can inhibit both the MAPK and Akt/NF-κB signaling pathways. nih.gov In vitro experiments have demonstrated that nicotinamide significantly inhibits the expression of pro-inflammatory mediators by targeting these pathways. nih.gov This leads to a reduction in the gene expression of inflammatory cytokines such as IL-6, IL-1β, and TNF-α. nih.gov The modulation of these pathways highlights the potential of nicotinamide and its derivatives in treating inflammatory conditions. nih.govnih.gov

Research into Antimalarial Mechanisms

In Vitro Antiplasmodial Activity Assessment against Parasitic Strains

N-phenylnicotinamide derivatives and related compounds have been evaluated for their in vitro activity against various strains of the malaria parasite, Plasmodium falciparum. These studies are crucial for identifying new chemical entities to combat drug-resistant malaria. nih.gov

A series of thirty-seven ring-substituted N-arylcinnamanilides were screened against the chloroquine-sensitive 3D7 strain of P. falciparum. mdpi.com Among these, fourteen derivatives showed IC50 values ranging from 0.58 to 31 µM. mdpi.com Notably, (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide was the most potent, with an IC50 of 0.58 µM. mdpi.com Importantly, the most active compounds did not show significant cytotoxicity against human cells, indicating their selective action against the parasite. mdpi.com

Other research has focused on 2-arylvinylquinolines, which have demonstrated potent antiplasmodial activity in the low nanomolar range against a chloroquine-resistant Dd2 strain of P. falciparum. nih.gov These compounds were fast-acting, killing the parasites at the trophozoite stage, and also showed potential for transmission blocking. nih.gov The in vitro antiplasmodial activity of various plant extracts has also been investigated, with some showing high activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.govmalariaworld.orgup.ac.za These findings underscore the potential of diverse chemical scaffolds in the development of new antimalarial agents.

Investigation of Kinase Inhibition Profiles and Selectivity over Human Kinases

Research into the kinase inhibition profile of N-phenylnicotinamide and its derivatives has identified them as promising modulators of specific protein kinases. Notably, studies have highlighted their activity against key enzymes involved in cellular signaling pathways that are critical in pathological processes like tumor-induced angiogenesis.

One of the primary targets identified for N-phenylnicotinamides is the Kinase insert-Domain-containing Receptor (Kdr), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov This receptor tyrosine kinase plays a pivotal role in the proliferation and survival of endothelial cells during the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.gov The inhibition of tumor-related angiogenesis is a significant strategy in the development of novel anticancer therapies. nih.gov

The investigation into N-phenylnicotinamides has demonstrated their potential as potent inhibitors of Kdr, positioning them as a subject of interest in the ongoing development of targeted cancer treatments. nih.gov

Table 1: Summary of Kinase Inhibition Findings for N-Phenylnicotinamides

| Compound Class | Target Kinase | Biological Process | Significance |

|---|---|---|---|

| N-Phenylnicotinamides | Kdr (VEGFR2) | Angiogenesis | Potential as anticancer agents by inhibiting tumor neovascularization nih.gov |

General Biological Modulatory Activities (e.g., anti-oxidant, anti-carcinogenic activities of nicotinamides in general)

The broader class of compounds to which this compound belongs, the nicotinamides, exhibits a range of general biological modulatory activities. These activities are primarily linked to the role of nicotinamide (also known as niacinamide), a form of vitamin B3, as a precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is fundamental to numerous cellular functions, including energy metabolism, DNA repair, and the management of oxidative stress. nih.gov

Anti-oxidant Activity: Nicotinamide has demonstrated significant antioxidant properties. It can protect cellular components, particularly in tissues highly susceptible to pro-oxidants like the brain, from oxidative damage induced by reactive oxygen species (ROS). nih.govchemicalkinomics.com Studies in rat brain mitochondria have shown that nicotinamide inhibits both lipid peroxidation and protein oxidation. nih.govchemicalkinomics.com This protective effect is attributed to its ability to scavenge harmful radicals and potentially by increasing the levels of glutathione, a major endogenous antioxidant. chemicalkinomics.com The antioxidant capabilities of nicotinamide also contribute to its use in dermatological applications, where it helps in regenerating skin that has been damaged by aging and sun exposure. nih.gov

Anti-carcinogenic Activity: The anti-carcinogenic properties of nicotinamide have been investigated extensively, particularly in the context of skin cancer chemoprevention. nih.gov Preclinical and clinical studies have shown that nicotinamide can reduce the incidence of non-melanoma skin cancers (NMSC), such as basal cell and squamous cell carcinomas, in high-risk individuals. nih.govnih.gov The mechanisms behind this protective effect are multifaceted and include:

Enhancement of DNA Repair: Nicotinamide aids in the repair of DNA damage caused by ultraviolet (UV) radiation by replenishing cellular energy stores (ATP) that are depleted during the repair process. nih.gov

Prevention of UV-Induced Immunosuppression: It helps to prevent the suppression of the skin's immune responses that typically occurs after UV exposure.

Modulation of Inflammatory Responses: Nicotinamide can suppress the release of pro-inflammatory cytokines, thereby reducing inflammation, which is a contributing factor to carcinogenesis. nih.gov

A landmark phase 3 clinical trial, the ONTRAC (Oral Nicotinamide To Reduce Actinic Cancer) study, provided strong evidence for its efficacy. nih.gov

Table 2: Summary of Clinical Findings on Nicotinamide's Anti-carcinogenic Effects

| Study/Trial | Finding | Outcome |

|---|---|---|

| ONTRAC Phase 3 Trial | Reduced the rate of new non-melanoma skin cancers by 23% in high-risk patients after 12 months. nih.gov | Demonstrated effective chemoprevention against NMSC. |

| ONTRAC Phase 3 Trial | Reduced the incidence of actinic keratoses (precancerous skin lesions). nih.gov | Showed potential in preventing the development of skin cancer precursors. |

| Various Preclinical and Clinical Studies | Enhances repair of UV-induced DNA damage and prevents UV-induced immunosuppression. | Elucidated key mechanisms of its protective action against skin cancer. |

Computational and Theoretical Studies on N Phenylnicotinamide Hydrochloride

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is widely used in drug design to predict how a ligand, such as N-Phenylnicotinamide Hydrochloride, might interact with a protein target.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to a biological target. nih.gov For instance, in studies of nicotinamide (B372718) derivatives, molecular docking has been employed to predict their interaction with various enzymes and receptors. While specific docking studies on this compound are not extensively available in public literature, studies on related nicotinamide derivatives provide a framework for understanding its potential interactions.

For example, molecular docking of newly synthesized nicotinamide derivatives against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been performed to evaluate their potential as anti-cancer agents. nih.gov In such studies, the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction. nih.govbiorxiv.org A lower binding energy generally suggests a more stable and favorable interaction. nih.gov

To illustrate the type of data obtained from such studies, the following interactive table presents hypothetical docking scores for N-Phenylnicotinamide against various protein targets, based on typical values seen for similar compounds.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

|---|---|---|---|

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 2AZ5 | -8.5 | 0.58 |

| Nicotinamide N-methyltransferase (NNMT) | 4B5A | -7.2 | 4.32 |

| Sirtuin 2 (SIRT2) | 5DY5 | -6.8 | 9.15 |

| Poly (ADP-ribose) polymerase-1 (PARP-1) | 6B1J | -9.1 | 0.21 |

This table contains hypothetical data for illustrative purposes.

Characterization of Specific Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Pi Stacking)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for the ligand's specificity and activity. The primary types of interactions include:

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In N-Phenylnicotinamide, the amide nitrogen and the pyridine (B92270) nitrogen can act as hydrogen bond acceptors, while the amide hydrogen can act as a donor. nih.gov

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, where the exclusion of water molecules drives the association. The phenyl ring of N-Phenylnicotinamide is a significant hydrophobic moiety.

Pi-Pi Stacking: This interaction occurs between aromatic rings. The pyridine and phenyl rings of N-Phenylnicotinamide can engage in pi-pi stacking with aromatic amino acid residues in a protein's binding site, such as phenylalanine, tyrosine, and tryptophan. nih.gov

A study on the crystal structure of N-Phenylnicotinamide revealed that intermolecular N—H⋯O hydrogen bonds connect the molecules into chains. nih.gov Computational studies on nicotinamide complexes with uracil (B121893) derivatives have also highlighted the importance of hydrogen bonding and charge transfer in the stability of these complexes. researchgate.net

The following table details the types of intermolecular interactions observed in docking studies of nicotinamide derivatives with protein targets.

| Protein Target | Interacting Residues | Type of Interaction |

|---|---|---|

| VEGFR-2 | Cys919 | Hydrogen Bond |

| Asp1046 | Hydrogen Bond | |

| Phe1047 | Pi-Pi Stacking | |

| NNMT | Tyr20 | Hydrogen Bond |

| Phe192 | Hydrophobic |

This table contains representative data from studies on nicotinamide derivatives for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govpku.edu.cn This technique provides a dynamic view of the conformational changes and stability of molecules and their complexes in a simulated biological environment. nih.govpsu.edu

Analysis of Conformational Dynamics and Stability in Biological Environments

MD simulations can be used to analyze the flexibility and conformational stability of this compound in solution. pku.edu.cn By simulating the molecule's behavior over a period of time (typically nanoseconds to microseconds), researchers can identify the most stable conformations and understand how different parts of the molecule move and interact with the surrounding solvent. A study on the crystal structure of N-Phenylnicotinamide showed a dihedral angle of 64.81 (1)° between the phenyl and pyridine rings, indicating a non-planar conformation. nih.gov MD simulations could explore the rotational freedom around the amide bond and the bond connecting the phenyl ring to the amide nitrogen, providing insights into the molecule's conformational landscape in a dynamic environment.

Simulation of Drug-Target Complex Dynamics and Induced Fit Mechanisms

When a ligand binds to a protein, both molecules can undergo conformational changes to achieve a better fit, a phenomenon known as "induced fit." MD simulations are particularly useful for studying these dynamic changes in the drug-target complex. nih.gov By simulating the complex, researchers can observe how the binding of this compound might alter the protein's structure and dynamics, and vice versa. These simulations can reveal the stability of the key intermolecular interactions identified in docking studies and can help to refine the understanding of the binding mode. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.gov DFT is a powerful method for predicting a wide range of molecular properties with high accuracy. nih.govnih.gov

DFT calculations can be used to determine the optimized geometry, electronic properties, and vibrational frequencies of this compound. researchgate.net For instance, DFT studies on nicotinamide and its derivatives have been used to analyze their structural properties, hydrogen bonding interactions, and chemical reactivity. researchgate.nettandfonline.com Such calculations can provide insights into the molecule's charge distribution, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity and interaction with other molecules. nih.gov

A study on N-phenylhydroxylamine using DFT re-evaluated the bond dissociation enthalpies of N-H and O-H bonds, providing insights into its radical trapping activity. rsc.org Similar calculations for N-Phenylnicotinamide could elucidate the relative stabilities of different conformations and the electronic effects of the phenyl and pyridine rings.

The following table summarizes key molecular properties of nicotinamide that can be calculated using DFT, providing a reference for the expected properties of N-Phenylnicotinamide.

| Molecular Property | Calculated Value (for Nicotinamide) | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Indicates chemical reactivity and stability. tandfonline.com |

| Dipole Moment | 3.5 Debye | Measures the molecule's overall polarity. |

This table contains representative data from DFT studies on nicotinamide for illustrative purposes.

Elucidation of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the distribution of electrons and predict reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability.

Studies on related structures like nicotinamide reveal that frontier molecular orbital (FMO) theory analysis can determine chemical reactivity and bioactivity. semanticscholar.org A smaller HOMO-LUMO gap suggests higher reactivity. These calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. This information is vital for predicting how the molecule will interact with biological targets.

Table 1: Key Electronic and Reactivity Descriptors

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating capability. Higher energy suggests a better electron donor. |

| LUMO Energy | Indicates electron-accepting capability. Lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Represents the energy required for electronic excitation. A smaller gap implies higher chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution, identifying positive (electrophilic) and negative (nucleophilic) sites. |

Computation of Intermolecular Interaction Energies and Solvation Effects

The behavior of this compound in a biological system is heavily influenced by its interactions with surrounding molecules, particularly water. Computational methods are used to calculate the energies of these intermolecular interactions and the effects of solvation. mdpi.comnih.gov

Approaches like the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) can interpret experimental data on solubility and interaction. mdpi.comnih.gov Studies on the parent compound, nicotinamide, have shown that both solute-solute (self-association) and solute-solvent interactions are significant. mdpi.comnih.gov The Gibbs free energies of pair formation can be calculated at high levels of theory to understand the stability of different complexes. mdpi.comnih.gov For instance, in many systems, the self-association of nicotinamide is a predominant intermolecular interaction. mdpi.comnih.gov Understanding these forces is crucial, as the displacement of water molecules from a protein's binding site by a ligand is a key component of the binding process. Solvation analysis helps to quantify the energetic cost or benefit of this displacement. researchgate.net

Virtual Screening and Advanced Drug Design Methodologies

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov It is a time and cost-efficient alternative to experimental high-throughput screening (HTS). nih.gov

Pharmacophore-Based Virtual Screening for Hit Identification

Pharmacophore modeling is a powerful ligand-based drug design approach. springernature.com A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov

The process begins by creating a pharmacophore model based on the three-dimensional structure of a known active ligand or the binding site of a target protein. semanticscholar.orgmdpi.com This model then serves as a 3D query to screen large compound databases, such as the ZINC database, to identify "hits" that match the pharmacophore pattern. mdpi.com The identified hits are molecules that possess the required functional groups in the correct spatial arrangement to potentially bind to the target. This method is particularly useful for scaffold hopping, where it can identify new chemical skeletons that fit the desired interaction profile. springernature.com

Table 2: Workflow for Pharmacophore-Based Virtual Screening

| Step | Description |

|---|---|

| 1. Model Generation | A 3D pharmacophore model is created based on known active compounds or the target's binding site. mdpi.com |

| 2. Model Validation | The model's ability to distinguish between known active and inactive compounds (decoys) is tested. semanticscholar.org |

| 3. Database Screening | The validated model is used as a filter to search large chemical databases for molecules matching the pharmacophore features. semanticscholar.orgnih.gov |

| 4. Hit Identification | Molecules that fit the pharmacophore model are identified as potential hits for further evaluation. |

Structure-Based Virtual Screening for Lead Optimization

Following hit identification, structure-based virtual screening (SBVS) is often employed for lead optimization. nih.gov This method relies on the known 3D structure of the biological target, which can be obtained from X-ray crystallography or NMR spectroscopy. nih.gov The central technique in SBVS is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when it forms a complex with the target protein. nih.govfrontiersin.org

Docking algorithms place the ligand into the binding site of the protein in various conformations and use a scoring function to estimate the strength of the interaction, often expressed as a docking score in kcal/mol. semanticscholar.org Compounds with the best scores are considered for further development. This process allows for the refinement of initial hits into lead compounds by suggesting chemical modifications that could improve binding affinity and selectivity. nih.gov Advanced calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), can be used to further refine binding free energy predictions. mdpi.com

Table 3: Process of Structure-Based Virtual Screening for Lead Optimization

| Step | Description |

|---|---|

| 1. Target Preparation | The 3D structure of the protein target is prepared, defining the binding site for docking. |

| 2. Ligand Database Preparation | A library of compounds (e.g., hits from a previous screen) is prepared for docking. |

| 3. Molecular Docking | Ligands are computationally docked into the protein's binding site to predict binding poses and affinities. nih.gov |

| 4. Scoring and Ranking | Docked poses are evaluated using a scoring function, and compounds are ranked based on their predicted binding affinity. semanticscholar.org |

| 5. Lead Selection | Top-ranked compounds are selected as leads for further experimental validation and optimization. |

Advanced Analytical Methodologies for N Phenylnicotinamide Hydrochloride Research

Chromatographic Techniques for Separation, Purity, and Quantification

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, enabling the separation of the target analyte from impurities and matrix components.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of N-Phenylnicotinamide Hydrochloride. The method separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For N-Phenylnicotinamide and related compounds, reversed-phase HPLC is commonly employed, typically using a C18 column where the stationary phase is nonpolar.

The separation is achieved by using a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile or methanol. By adjusting the composition of the mobile phase, the retention time of the compound can be optimized for effective separation from any synthesis precursors, byproducts, or degradation products. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic rings in this compound absorb UV light at specific wavelengths. The amount of analyte is determined by comparing the peak area of the sample to that of a reference standard with a known concentration. The high precision and robustness of HPLC make it an essential tool for quality control and stability studies.

Table 1: Illustrative HPLC Method Parameters for Analysis of Nicotinamide-Related Compounds

| Parameter | Condition | Purpose |

| Column | C18 (Octadecyl silica) | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water Gradient | Separates compounds based on polarity. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and peak shapes. |

| Detection | UV at 254 nm | Quantifies the analyte based on its UV absorbance. |

| Injection Volume | 10 µL | Introduces a precise amount of sample into the system. |

| LOD/LOQ | ~0.1 ng / ~0.2 ng | Defines the sensitivity of the method for detection and quantification. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC with UV detection. creative-proteomics.comscienceopen.com This hybrid technique couples the separation power of liquid chromatography with the mass analysis capability of mass spectrometry. After the analyte is separated by the LC system, it enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI).

The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing definitive identification of this compound by confirming its molecular weight. In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and the resulting product ions are analyzed. This process, known as Selected Reaction Monitoring (SRM), is highly specific and allows for accurate quantification even in complex biological matrices with minimal interference. brennerlab.net The development of LC-MS/MS assays is crucial for pharmacokinetic studies and trace-level impurity analysis. nih.govnih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are vital for providing detailed information about the molecular structure of this compound.

Fourier-Transform Infrared Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. The resulting FT-IR spectrum provides a unique "molecular fingerprint." For this compound, FT-IR analysis is used to confirm the presence of key functional groups that define its structure.

Table 2: Characteristic FT-IR Absorption Bands for N-Phenylnicotinamide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~3050 | C-H Stretch | Aromatic |

| ~1650 | C=O Stretch (Amide I) | Amide |

| ~1590 | C=C Stretch | Aromatic Ring |

| ~1540 | N-H Bend (Amide II) | Amide |

| ~1300-800 | C-C, C-N, C-O | Fingerprint Region |

Note: Values are approximate and can vary based on the specific sample preparation and molecular environment.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. uobasrah.edu.iq It provides information on the connectivity and chemical environment of atoms.

¹H NMR spectroscopy provides information about the different types of protons in the molecule. The chemical shift of each proton signal indicates its electronic environment, the integration (area under the peak) corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. irisotope.com Each unique carbon atom in the structure gives a distinct signal, allowing for a complete count and characterization of the carbon framework. slideshare.net The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the entire molecular structure of this compound. mdpi.com

Table 3: Representative NMR Data for N-Phenylnicotinamide Derivatives

| Nucleus | Chemical Shift (δ, ppm) Range | Description |

| ¹H NMR | 10.0 - 10.5 | Amide N-H proton (singlet) |

| 7.0 - 9.0 | Aromatic protons on the pyridine (B92270) and phenyl rings | |

| ¹³C NMR | ~165 | Amide Carbonyl Carbon (C=O) |

| 115 - 155 | Aromatic Carbons |

Note: Exact chemical shifts are dependent on the solvent used and the specific substitution pattern of derivatives.

Advanced Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Advanced mass spectrometry techniques, particularly those using soft ionization methods like Electrospray Ionization (ESI), are essential for determining the precise molecular weight and studying the fragmentation pathways of this compound. nih.gov In ESI-MS, the analyte is ionized directly from a solution, typically forming a protonated molecule [M+H]⁺ in the positive ion mode. The mass analyzer then measures the mass-to-charge ratio of this ion, allowing for the accurate determination of the molecular weight. For N-Phenylnicotinamide (MW: 198.22 g/mol ), the hydrochloride salt (MW: 234.68 g/mol ) would be expected to show a prominent ion corresponding to the protonated free base at m/z 199.23. smolecule.com

By inducing fragmentation of the precursor ion (e.g., through collision-induced dissociation, CID), a characteristic fragmentation pattern is produced. nih.govuab.edu The analysis of these fragment ions provides valuable structural information. For amides like N-Phenylnicotinamide, a common fragmentation pathway involves the cleavage of the amide bond (N-CO), resulting in the formation of stable acylium cations. unl.pt This fragmentation data serves as a secondary confirmation of the molecule's identity and can be used to distinguish it from isomeric compounds. unl.ptmdpi.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique in chemical research used to determine the elemental composition of a compound. This process provides the mass percentages of each element present, which is crucial for determining the empirical formula—the simplest whole-number ratio of atoms in the molecule. For novel compounds like this compound, elemental analysis serves as a primary method to confirm its elemental makeup against the theoretically calculated values derived from its proposed molecular formula.

The molecular formula for this compound is established as C₁₂H₁₁ClN₂O. Based on this formula and the atomic weights of its constituent elements (Carbon: ~12.01 g/mol , Hydrogen: ~1.01 g/mol , Chlorine: ~35.45 g/mol , Nitrogen: ~14.01 g/mol , Oxygen: ~16.00 g/mol ), the theoretical elemental composition can be calculated. The total molecular weight is approximately 234.68 g/mol .

The process involves combusting a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are collected and measured. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated. Chlorine is typically determined through other methods, such as titration after combustion.

For a new compound to be accepted for publication in reputable scientific journals, the experimentally determined values for elemental composition are expected to be in close agreement with the calculated theoretical values, typically within a ±0.4% margin. nih.gov This close correlation provides strong evidence for the compound's purity and proposed formula. nih.gov